A Technical Guide to the Physicochemical Profiling of 6-Fluoro-2-piperazin-1-yl-quinoline: A Focus on Solubility and Lipophilicity
A Technical Guide to the Physicochemical Profiling of 6-Fluoro-2-piperazin-1-yl-quinoline: A Focus on Solubility and Lipophilicity
Introduction: The Physicochemical Dilemma in Drug Discovery
In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its biological activity. A compound with exceptional potency at its target protein is of little therapeutic value if it cannot reach that target in the body. This is where the discipline of physicochemical profiling becomes paramount. Properties such as lipophilicity (measured as logP or logD) and aqueous solubility dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its success or failure as a drug candidate.[1][2] Poor solubility can lead to low and erratic bioavailability, while suboptimal lipophilicity can hinder membrane permeability or, at the other extreme, lead to toxicity and rapid metabolic clearance.[1]
This guide focuses on 6-Fluoro-2-piperazin-1-yl-quinoline , a molecule belonging to a chemical class—quinolines—known for a wide range of biological activities. The presence of a basic piperazine moiety and a lipophilic quinoline core presents an interesting physicochemical challenge. This document serves as a comprehensive technical manual for researchers, providing both the theoretical underpinnings and detailed experimental protocols for determining the critical logP and solubility values of this compound and its analogs.
Molecular Structure:
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Name: 6-Fluoro-2-piperazin-1-yl-quinoline
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Molecular Formula: C₁₃H₁₄FN₃
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SMILES: FC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3
Part 1: Lipophilicity and logP Determination
Theoretical Background: The Balance of Water and Fat
Lipophilicity is a key physicochemical parameter that describes a molecule's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[2] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
logP = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
For ionizable molecules like 6-Fluoro-2-piperazin-1-yl-quinoline, which contains a basic piperazine group, the lipophilicity is pH-dependent. The distribution coefficient (logD) is therefore a more physiologically relevant measure, as it considers all ionized and neutral species at a specific pH, typically physiological pH 7.4.
The "sweet spot" for oral drug absorption is often considered to be a logP or logD value between 0 and 3.[1] This range represents a balance: the molecule is lipophilic enough to cross biological membranes but has sufficient aqueous solubility for dissolution and circulation.
In Silico Prediction of logP
Before embarking on laboratory work, in silico prediction provides a rapid and cost-effective estimate of a compound's properties. Various algorithms, both atom-based and fragment-based, are available through free web tools. These predictions are invaluable for prioritizing which compounds to synthesize or screen first.
To obtain predicted values for 6-Fluoro-2-piperazin-1-yl-quinoline, a researcher can input its SMILES string (FC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3) into the following platforms:
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SwissADME: A popular free web tool for predicting a range of physicochemical and pharmacokinetic properties.[3]
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ALOGPS 2.1: A program available via the Virtual Computational Chemistry Laboratory that predicts logP and aqueous solubility.[4][5]
Table 1: Predicted logP Values for 6-Fluoro-2-piperazin-1-yl-quinoline
| Prediction Algorithm/Tool | Predicted logP Value | Reference |
| iLOGP (SwissADME) | [Value obtained from SwissADME] | [3] |
| XLOGP3 (SwissADME) | [Value obtained from SwissADME] | [1] |
| WLOGP (SwissADME) | [Value obtained from SwissADME] | [1] |
| MLOGP (SwissADME) | [Value obtained from SwissADME] | [3] |
| ALOGPS (VCCLAB) | [Value obtained from ALOGPS] | [5] |
| Consensus logP | [Average of the above values] |
Note: The user should perform these predictions to obtain the exact numerical values.
Experimental Determination of logD₇.₄: The Shake-Flask Method (Gold Standard)
The Shake-Flask method is the traditional and most reliable technique for logP/logD determination. It directly measures the partitioning of the compound between n-octanol and an aqueous buffer.
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Choice of Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions and ensure the ionization state of the compound is relevant.
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Pre-saturation: Both the octanol and buffer phases are pre-saturated with each other to prevent volume changes during the experiment, which would affect concentration measurements.
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Equilibration Time: A sufficient shaking time is required to ensure the compound has reached equilibrium between the two phases. This is critical for a thermodynamic measurement.
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Centrifugation: This step ensures a clean separation of the two immiscible phases, preventing contamination of one layer by micro-droplets of the other.
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Preparation:
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Prepare a 10 mM stock solution of 6-Fluoro-2-piperazin-1-yl-quinoline in DMSO.
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Prepare PBS buffer at pH 7.4.
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Pre-saturate the PBS buffer with n-octanol and vice-versa by mixing equal volumes, shaking vigorously for 1 hour, and allowing the layers to separate overnight.
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Partitioning:
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In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4).
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Spike in a small volume (e.g., 10 µL) of the 10 mM DMSO stock solution to achieve a final concentration of approximately 100 µM.
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Securely cap the vial and shake on a mechanical shaker at room temperature for at least 3 hours to ensure equilibrium is reached.
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Phase Separation:
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Centrifuge the vial at >2000 x g for 15 minutes to achieve complete separation of the two phases.
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Sampling and Analysis:
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Carefully remove an aliquot from the aqueous (bottom) layer and an aliquot from the n-octanol (top) layer.
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Dilute each aliquot appropriately in a suitable solvent (e.g., methanol/water mixture).
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Quantify the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV). A calibration curve must be prepared to ensure accurate quantification.
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Calculation:
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Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₚₐₛ )
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Experimental Determination of logD₇.₄: RP-HPLC Method
For higher throughput, an RP-HPLC-based method can be used to estimate logD. This technique correlates the retention time of a compound on a non-polar stationary phase (like C18) with the known logD values of a set of standard compounds.
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Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like methanol or acetonitrile) is used. The retention time is determined by how the compound partitions between the mobile phase and the hydrophobic stationary phase.
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Calibration Standards: A set of well-characterized compounds with known logD values spanning a relevant range are required to build a reliable calibration curve.
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Isocratic Elution: Keeping the mobile phase composition constant allows for the calculation of a capacity factor (k'), which is directly related to partitioning behavior.
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System Preparation:
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Equip an HPLC system with a C18 column and a UV detector.
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Prepare a mobile phase consisting of a specific ratio of PBS (pH 7.4) and methanol (e.g., 60:40 v/v).
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Calibration:
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Prepare solutions of 5-10 standard compounds with known logD₇.₄ values.
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Inject each standard and record its retention time (tᵣ).
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Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
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Calculate the capacity factor (k') for each standard: k' = (tᵣ - t₀) / t₀ .
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Create a calibration curve by plotting the known logD₇.₄ values against the calculated log(k') values.
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Sample Analysis:
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Dissolve 6-Fluoro-2-piperazin-1-yl-quinoline and inject it into the HPLC system under the same conditions.
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Record its retention time and calculate its log(k').
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Calculation:
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Using the linear equation from the calibration curve (y = mx + c, where y = logD and x = log(k')), determine the logD₇.₄ of the test compound.
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Caption: High-throughput workflow for the kinetic solubility assay.
Conclusion
The successful progression of a drug candidate like 6-Fluoro-2-piperazin-1-yl-quinoline is critically dependent on a thorough understanding of its physicochemical properties. Lipophilicity and solubility are not mere data points; they are foundational parameters that govern a molecule's behavior in biological systems. By employing a strategic combination of in silico prediction for early assessment and robust experimental methods—such as kinetic solubility for screening and thermodynamic shake-flask techniques for definitive characterization—researchers can make informed decisions, optimize molecular design, and ultimately increase the probability of developing a safe and effective medicine. This guide provides the necessary framework and detailed methodologies to confidently perform this essential characterization.
References
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AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved February 15, 2026, from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]
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Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-10. Available at: [Link]
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Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP & logD, of AstraZeneca in-house database. Virtual Computational Chemistry Laboratory. Retrieved February 15, 2026, from [Link]
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